

Application Notes and Protocols for TA-316 in Megakaryocyte Expansion

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Compound of Interest		
Compound Name:	TA-316 (GMP)	
Cat. No.:	B15604978	Get Quote

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Introduction

TA-316 is a novel, chemically synthesized small molecule agonist of the thrombopoietin (TPO) receptor, c-MPL.[1][2] It has been shown to effectively promote the ex vivo expansion and differentiation of megakaryocytes from various cell sources, including human induced pluripotent stem cells (hiPSCs) and bone marrow-derived CD34+ cells.[1][3] TA-316 activates the c-MPL signaling pathway, leading to the proliferation and maturation of megakaryocyte progenitors and subsequent platelet production.[1] Notably, studies have indicated that TA-316 can be more potent than recombinant human TPO (rhTPO) and other small molecule c-MPL agonists like eltrombopag in promoting megakaryopoiesis.[1][4] These characteristics make TA-316 a valuable tool for research into megakaryocyte biology, as well as for the development of cell-based therapies for thrombocytopenia.

Data Summary

The following tables summarize the effective concentrations of TA-316 and its comparative performance in promoting megakaryocyte expansion and differentiation from different cell sources, as documented in published studies.



Table 1: Effective Concentrations of TA-316 for Megakaryocyte Proliferation and Differentiation[1][2]

Cell Type	Application	TA-316 Concentration	Duration
UT-7/TPO and Ba/F3- HuMpl cells	Proliferation	0.01-1000 nM	4 days
Bone Marrow CD34+ cells	Megakaryopoietic Differentiation	800 ng/mL	10 days
hiPSC-derived Hematopoietic Progenitors	Megakaryopoietic Differentiation	100 ng/mL	5 days
Immortalized Megakaryocyte Progenitor Cell Line (imMKCLs)	Self-renewal and Expansion	200 ng/mL	11 days
Immortalized Megakaryocyte Progenitor Cell Line (imMKCLs)	Maturation and Platelet Production	200 ng/mL	4 days

Table 2: Comparative Efficacy of TA-316 in Proliferation Assays[1]

Compound	Cell Line	EC50 (ng/mL)
TA-316	UT-7/TPO	0.3
Ba/F3-HuMpl	0.65	
rhTPO	UT-7/TPO	1.6
Ba/F3-HuMpl	11.7	
Eltrombopag	UT-7/TPO	55.3
Ba/F3-HuMpl	20.7	



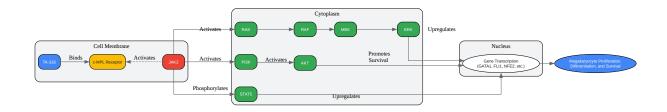
Table 3: Comparison of TA-316 with rhTPO and Eltrombopag on Megakaryocyte Expansion and Marker Expression[1]

Cell Source	Treatment (Concentration)	Outcome
hiPSC-derived Hematopoietic Progenitors	TA-316 (100 ng/mL)	More efficient increase in CD41+ megakaryocyte numbers compared to rhTPO and eltrombopag.
Immortalized Megakaryocyte Progenitor Cell Line (imMKCLs)	TA-316 (200 ng/mL)	1.5 to 2-fold higher total cell number on day 11 compared to rhTPO (50 ng/mL) and eltrombopag (3000 ng/mL).
Bone Marrow CD34+ cells	TA-316 (800 ng/mL)	Greater upregulation of megakaryocyte lineage marker genes (GATA1, ZFPM1, FLI1, NFE2, VWF) compared to rhTPO.

Signaling Pathway

TA-316 acts as an agonist to the c-MPL receptor, initiating downstream signaling cascades crucial for megakaryopoiesis. Upon binding, TA-316 induces the dimerization of c-MPL, leading to the activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates key tyrosine residues on the intracellular domain of c-MPL, creating docking sites for various signaling proteins. This leads to the activation of three major pathways: the JAK/STAT pathway (predominantly STAT5), the MAPK/ERK pathway, and the PI3K/AKT pathway.[1][5][6][7] These pathways collectively promote the survival, proliferation, and differentiation of megakaryocyte progenitors.





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Caption: TA-316 signaling pathway in megakaryocyte progenitors.

Experimental Protocols

The following are detailed protocols for the ex vivo expansion of megakaryocytes using TA-316, based on established methodologies.[1]

Protocol 1: Megakaryocyte Differentiation from Bone Marrow CD34+ Cells

This protocol describes the induction of megakaryocyte differentiation from hematopoietic stem and progenitor cells isolated from bone marrow.

Materials:

- Human bone marrow-derived CD34+ cells
- StemSpan™ SFEM II medium (or equivalent)
- StemSpan™ Megakaryocyte Expansion Supplement (or equivalent cytokine cocktail)



- TA-316
- rhTPO (for comparison)
- Eltrombopag (for comparison)
- DMSO (vehicle control)
- Tissue culture plates
- Flow cytometer
- Antibodies for flow cytometry (e.g., anti-CD41)
- Reagents for RNA extraction and qRT-PCR

Procedure:

- Thaw cryopreserved human bone marrow CD34+ cells according to the supplier's instructions.
- Prepare the culture medium by supplementing StemSpan™ SFEM II with the Megakaryocyte Expansion Supplement.
- Prepare stock solutions of TA-316, rhTPO, and eltrombopag in DMSO. The final concentration of DMSO in the culture should not exceed 0.1%.
- Seed the CD34+ cells at a density of 1 x 10⁴ cells/mL in tissue culture plates.
- Add the compounds to the respective wells to achieve the final concentrations:
 - o TA-316: 800 ng/mL
 - o rhTPO: 50 ng/mL
 - Eltrombopag: 3000 ng/mL
 - Vehicle Control: an equivalent volume of DMSO.

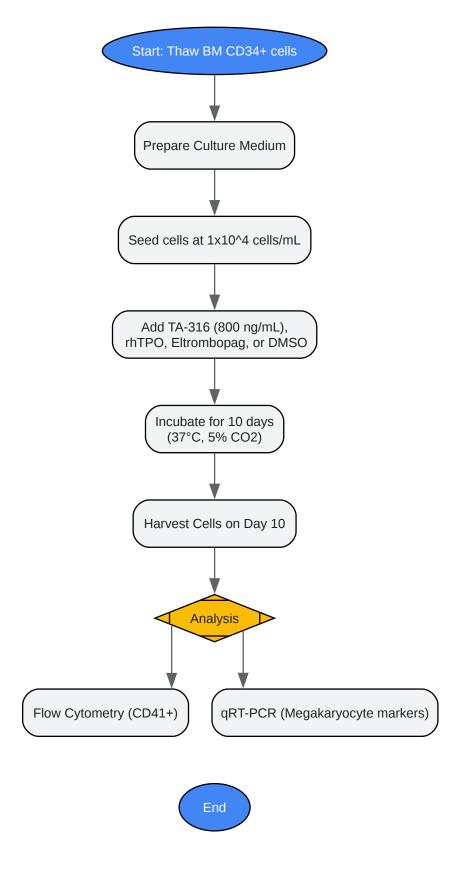
Methodological & Application





- Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10 days.
- On day 10, harvest the cells for analysis.
- Flow Cytometry Analysis: Stain a fraction of the cells with an anti-CD41 antibody to determine the percentage of megakaryocytes.
- Gene Expression Analysis: Extract RNA from the remaining cells and perform qRT-PCR to analyze the expression of megakaryocyte-specific transcription factors (GATA1, ZFPM1, FLI1, NFE2, VWF).





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Caption: Workflow for megakaryocyte differentiation from BM CD34+ cells.



Protocol 2: Expansion and Maturation of hiPSC-derived Immortalized Megakaryocyte Progenitor Cell Lines (imMKCLs)

This protocol outlines a two-stage process for the self-renewal and subsequent maturation of imMKCLs to generate megakaryocytes and platelets.

Materials:

- hiPSC-derived imMKCLs
- Culture medium for self-renewal (e.g., StemSpan™ SFEM II with appropriate cytokines)
- Culture medium for maturation (may require different cytokine composition)
- TA-316
- rhTPO
- Eltrombopag
- DMSO
- Mitomycin C-treated feeder cells (e.g., C3H10T1/2)
- Doxycycline (if using an inducible system for gene expression)
- Tissue culture plates
- Cell counter (e.g., trypan blue exclusion assay)
- Flow cytometer and relevant antibodies (e.g., for platelet markers)

Procedure:

Stage 1: Self-Renewal and Expansion (11 days)

Seed imMKCLs onto mitomycin C-treated feeder cells in tissue culture plates.

Methodological & Application





• Culture the cells in self-renewal medium containing the appropriate factors and doxycycline (to maintain the progenitor state).

• Add the following compounds to the culture medium:

TA-316: 200 ng/mL

rhTPO: 50 ng/mL

Eltrombopag: 1000-3000 ng/mL

Vehicle Control: DMSO

• Incubate at 37°C and 5% CO2 for 11 days. Passage the cells every 3-4 days as needed.

• On day 11, count the total number of viable cells using a trypan blue exclusion assay.

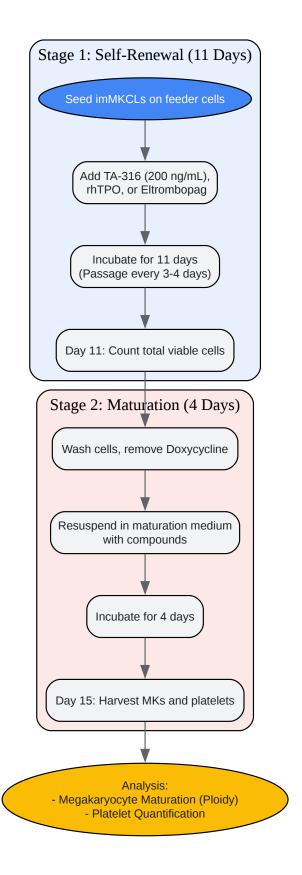
Stage 2: Maturation and Platelet Production (4 days)

 On day 11, wash the expanded imMKCLs to remove the self-renewal medium and doxycycline.

 Resuspend the cells in maturation medium containing the respective compounds (TA-316, rhTPO, or eltrombopag).

- Culture for an additional 4 days to induce maturation and platelet release.
- On day 15, harvest the mature megakaryocytes and platelets for analysis.
- Analyze megakaryocyte maturation (e.g., ploidy analysis by flow cytometry) and quantify platelet production.





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Caption: Workflow for expansion and maturation of imMKCLs.



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